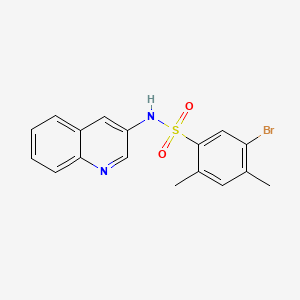

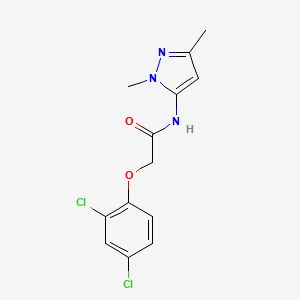

![molecular formula C19H21N3O2S B6417340 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 605628-12-4](/img/structure/B6417340.png)

2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole, also known as 4-methylbenzenesulfonyl-2-piperidin-1-yl-1H-1,3-benzodiazole, is a synthetic compound that has a wide range of applications in the fields of chemistry, medicine, and biotechnology. This compound has been studied extensively and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

2-[1-(2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazoleenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as peptides and peptidomimetics. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in the fields of catalysis and drug delivery. In addition, this compound has been used in the synthesis of organic dyes, which have potential applications in the fields of photonics and optoelectronics.

Mecanismo De Acción

Target of Action

Imidazole derivatives, which this compound is a part of, have been reported to exhibit activity against a variety of targets, including parasitic organisms likeToxoplasma gondii .

Mode of Action

Imidazole derivatives have been shown to have excellent selectivity activity againstT. gondii versus host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.

Biochemical Pathways

Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may interfere with essential biochemical pathways in the parasite, leading to its inhibition or death .

Result of Action

Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may lead to the inhibition or death of the parasite .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[1-(2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazoleenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole has several advantages for use in laboratory experiments. This compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, this compound is also limited in its applications in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, this compound is toxic and should be handled with caution.

Direcciones Futuras

There are a variety of potential future directions for the use of 2-[1-(2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazoleenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole. One potential direction is the use of this compound as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body and could be used to improve the efficacy of drug treatments. In addition, this compound could be used to create new materials for use in various applications, such as catalysis and optoelectronics. Finally, this compound could be used to create new compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

Métodos De Síntesis

2-[1-(2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazoleenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole can be synthesized using a variety of methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a Grignard reagent with an aryl bromide in the presence of a palladium catalyst. The reaction produces aryl-substituted piperidines, which can then be converted into 2-[1-(2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazoleenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole.

Análisis Bioquímico

Biochemical Properties

The imidazole group in 2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the histidine biosynthetic pathway, the enzyme imidazole glycerol phosphate synthase (IGPS) catalyzes the conversion of PRFAR and glutamine to imidazole glycerol phosphate (IGP), AICAR, and glutamate .

Cellular Effects

Imidazole-based compounds have been shown to have diverse biological effects, including antioxidant properties . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imidazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)22-12-10-15(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,15H,10-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHWSNCIWBCPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6417303.png)

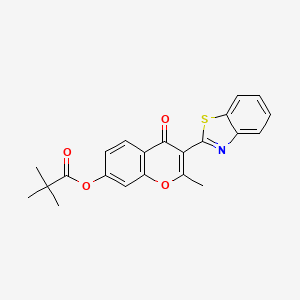

![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)

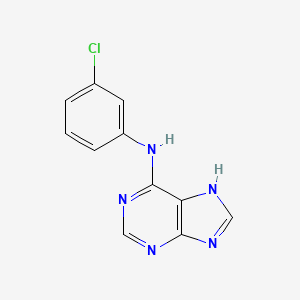

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzene-1-sulfonamide](/img/structure/B6417344.png)

![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6417363.png)

![6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)

![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6417380.png)